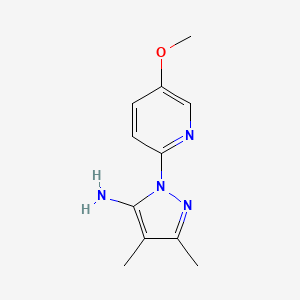
5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid: is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with an ethyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the tert-butylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products:
Oxidation: Hydroperoxides, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall activity. The carboxylic acid group can form ionic bonds with target molecules, further modulating its effects.
Comparaison Avec Des Composés Similaires
- 5-(4-Tert-butylphenyl)-2-pyridinecarboxylic acid
- Tetra(4-tert-butyl)phthalocyanine
- Octakis(4-tert-butylphenyl)porphyrazine
Comparison:
- 5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and an ethyl group, which are not found in the similar compounds listed above.
- The tert-butyl group in all these compounds provides steric hindrance, but the specific arrangement and additional functional groups in this compound contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
5-(4-tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O2/c1-5-18-14(15(19)20)10-13(17-18)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,20) |
Clé InChI |
WAQZPHJTRZPSPV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)


![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)






